Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a benzofuran core with a hydroxymethyl group, a phenyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by functional group modifications to introduce the hydroxymethyl and carboxylate ester groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the reactions. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(carboxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylate ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological processes, such as cell signaling, enzyme activity, and gene expression, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-(Hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid: The ester group is replaced with a carboxylic acid, affecting its reactivity and solubility.
3-Phenyl-2,3-dihydrobenzofuran-5-carboxylate: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological activity.
Uniqueness
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications.
Biological Activity
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H18O4
- Molecular Weight : 286.33 g/mol
- CAS Number : Not specifically listed in the search results but falls under the benzofuran derivatives.
The compound features a hydroxymethyl group, which is crucial for its biological activity, as hydroxymethyl groups often enhance the solubility and reactivity of organic compounds.
Anticancer Activity
Research indicates that various benzofuran derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain dihydrobenzofurans can induce apoptosis in cancer cells by disrupting key cellular pathways involved in survival and proliferation. This compound has been suggested to possess similar properties due to its structural characteristics.
In particular:
- Mechanism of Action : The compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby leading to increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that related compounds effectively reduce tumor cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases .
Anti-inflammatory Properties
Benzofurans are also recognized for their anti-inflammatory effects. The presence of the hydroxymethyl group in this compound may enhance its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial potential of benzofurans has been documented in various studies. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi . The specific activity of this compound against microbial strains remains to be fully explored but is a promising area for future research.
Data Summary Table
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H16O4/c1-20-16(19)12-7-8-15-14(9-12)17(10-18,11-21-15)13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3 |
InChI Key |
CAXJSSPQFKQRIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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